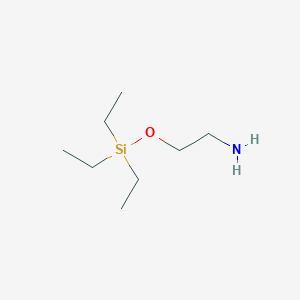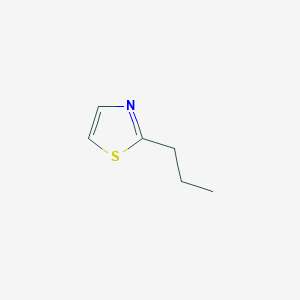
2-Propylthiazole
Descripción general
Descripción
2-Propylthiazole is a sulfur and nitrogen-containing heterocyclic compound that is part of the thiazole family. Thiazoles are known for their presence in various biologically active compounds and are commonly used in drug development due to their diverse biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties . The specific compound 2-Propylthiazole has been synthesized and characterized, with its molecular structure determined by X-ray diffraction analysis10.
Synthesis Analysis
The synthesis of 2-Propylthiazole involves the reaction of α-bromo-1-(4-hydroxyphenyl)-1-pentone with thiourea10. This method is similar to other synthetic approaches for thiazole derivatives, such as the reaction of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions , or the iodine-mediated oxidative annulation using aromatic amines, benzaldehydes, and NH4SCN as a sulfur source . Additionally, electrochemical polymerization and metal-free synthesis using aryl isothiocyanates and formamides are other notable methods for synthesizing thiazole derivatives.
Molecular Structure Analysis
The molecular structure of 2-Propylthiazole has been elucidated using X-ray diffraction analysis, revealing that it consists of two non-coplanar ring systems of phenol and thiazole10. The robustness of the thiazole moiety and its ability to form stable molecular salts with various carboxylic acid coformers has also been demonstrated .
Chemical Reactions Analysis
Thiazole compounds, including 2-Propylthiazole, can undergo various chemical reactions. For instance, they can participate in the formation of molecular salts with substituted benzoic acids, exhibiting solvent-assisted tautomerism and proton transfer to the ring nitrogen of the thiazole . The reactivity of thiazoles can be influenced by substituents, as seen in the selective synthesis of N-acyl 2-aminothiazoles through intramolecular zwitterion-mediated C-N bond cleavage .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives have been extensively studied. For example, poly-2-aminothiazole films synthesized electrochemically have been shown to possess high thermal stability and solubility in common organic solvents as well as acidic and basic solutions . Similarly, the chemical polymerization of 2-aminothiazole yields a soluble conducting polymer with a conductivity value measured at 3 × 10^−6 S/cm . The antiproliferative activity of thiazole derivatives against various cancer cell lines has also been reported, highlighting their potential in medicinal chemistry .
Aplicaciones Científicas De Investigación
Application 1: Catalysis in C–H Bond Activation
- Specific Scientific Field : Organic Chemistry, specifically Catalysis .
- Summary of the Application : 2-Propylthiazole has been used in the field of organic chemistry as a substrate in catalytic reactions. Specifically, it has been involved in the direct C–H bond activation of heteroarene derivatives with aryl bromides .
- Methods of Application or Experimental Procedures : The process involves the use of N-Heterocyclic carbene-palladium-PEPPSI complexes as catalysts in the direct C5-arylation of 2-acetyl furan, 2-acetylthiophene, and 2n-propylthiazole with different aryl bromides . These complexes exhibited moderate-to-high catalytic activities and selectively at the C5 position .
- Results or Outcomes : The Pd–NHC–PEPPSI complexes showed promising results in terms of their catalytic activity. They were also evaluated for their potential antibacterial properties against a panel of bacterial strains, such as Micrococcus luteus, Listeria monocytogenes, Salmonella typhimurium, Staphylococcus aureus, Candida albicans, and Pseudomonas aeruginosa . The Pd–NHC–PEPPSI complex 3f showed better activity than ampicillin against Micrococcus luteus, with an MIC of 0.035 mg mL −1 . In addition, the antioxidant activities of the complexes 3d and 3f showed considerable free radical scavenging activity .
Application 2: Antimicrobial and Antioxidant Activities
- Specific Scientific Field : Medicinal Chemistry .
- Summary of the Application : Thiazoles, including 2-Propylthiazole, have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
- Methods of Application or Experimental Procedures : These compounds are synthesized and then tested for their biological activities. The specific methods of synthesis and testing can vary depending on the specific compound and its intended use .
- Results or Outcomes : Thiazole derivatives have been found to have several biological activities such as antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist with antithrombotic, bacterial DNA gyrase B inhibitor, antitumor and cytotoxic activities .
Application 3: Synthesis of Thiazole and Bisthiazole Derivatives
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : Thiazole and bisthiazole derivatives, including 2-Propylthiazole, have been synthesized for various purposes, including the development of compounds with antibacterial, antifungal, antiprotozoal, and antitumor activity .
- Methods of Application or Experimental Procedures : The specific methods for the synthesis of these derivatives can vary depending on the specific compound and its intended use .
- Results or Outcomes : The synthesized thiazole and bisthiazole derivatives have shown promising results in terms of their biological activities .
Application 4: Industrial and Photographic Sensitizers
- Specific Scientific Field : Industrial Chemistry .
- Summary of the Application : Thiazoles, including 2-Propylthiazole, have been used in different fields such as agrochemicals, industrial, and photographic sensitizers .
- Methods of Application or Experimental Procedures : The specific methods for the synthesis and application of these derivatives can vary depending on the specific compound and its intended use .
- Results or Outcomes : The synthesized thiazole derivatives have shown promising results in terms of their industrial and photographic applications .
Application 5: Antimicrobial Resistance
- Specific Scientific Field : Medicinal Chemistry .
- Summary of the Application : Thiazole derivatives, including 2-Propylthiazole, have been used to create hybrid compounds by fusing two or more bioactive heterocyclic moieties into a single molecular platform . This approach is used to solve the challenge of antimicrobial resistance (AMR) .
- Methods of Application or Experimental Procedures : These compounds are synthesized and then tested for their biological activities. The specific methods of synthesis and testing can vary depending on the specific compound and its intended use .
- Results or Outcomes : The various types of substituted derivatives include dialkyl thiazolidinones, substituted 2-thiono-4 thiazolidinones, substituted 2,3-disubstituted thiazolidine–dineones, substituted 2,4-disubstituted thiazolidinones, and more . These derivatives exhibit vibrant biological activity .
Safety And Hazards
Propiedades
IUPAC Name |
2-propyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c1-2-3-6-7-4-5-8-6/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOIEFFAOUQJPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066229 | |
| Record name | Thiazole, 2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylthiazole | |
CAS RN |
17626-75-4 | |
| Record name | 2-Propylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17626-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propylthiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017626754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazole, 2-propyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiazole, 2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-propylthiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.808 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PROPYLTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T395979VRL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tris[4-(1-phenylethyl)phenyl] phosphate](/img/structure/B101261.png)

![Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B101264.png)
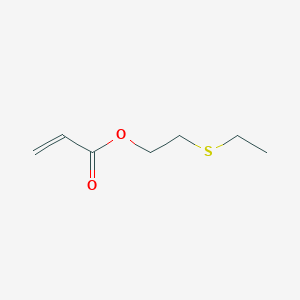

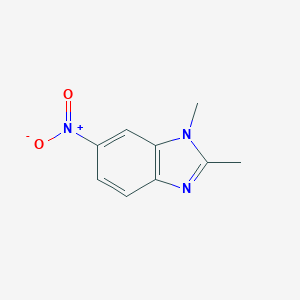
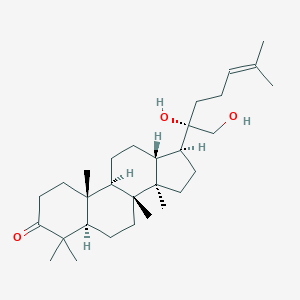
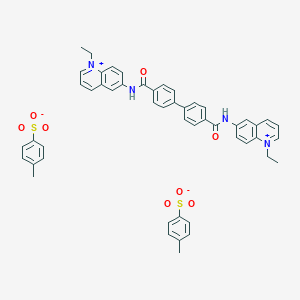
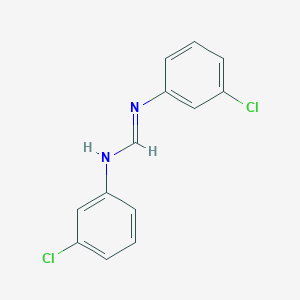
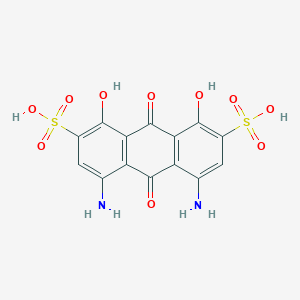
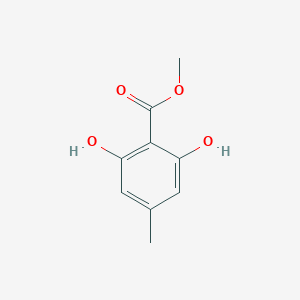
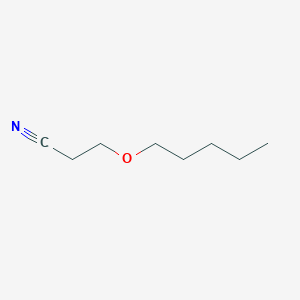
![2-Methylthieno[2,3-g][1,3]benzothiazole](/img/structure/B101284.png)
